molecular formula C10H11N3O3 B14857535 N-[6-(Acetylamino)-4-formylpyridin-2-YL]acetamide

N-[6-(Acetylamino)-4-formylpyridin-2-YL]acetamide

Cat. No.: B14857535
M. Wt: 221.21 g/mol
InChI Key: FFFDXUFUZQBHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(Acetylamino)-4-formylpyridin-2-YL]acetamide is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.215 g/mol . This compound is characterized by the presence of an acetylamino group and a formyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

N-(6-acetamido-4-formylpyridin-2-yl)acetamide

InChI

InChI=1S/C10H11N3O3/c1-6(15)11-9-3-8(5-14)4-10(13-9)12-7(2)16/h3-5H,1-2H3,(H2,11,12,13,15,16)

InChI Key

FFFDXUFUZQBHNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)NC(=O)C)C=O

Origin of Product

United States

Preparation Methods

The synthesis of N-[6-(Acetylamino)-4-formylpyridin-2-YL]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of cyanoacetamide derivatives. Industrial production methods may involve scalable processes that ensure high purity and yield .

Chemical Reactions Analysis

N-[6-(Acetylamino)-4-formylpyridin-2-YL]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[6-(Acetylamino)-4-formylpyridin-2-YL]acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways involved in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[6-(Acetylamino)-4-formylpyridin-2-YL]acetamide can be compared with similar compounds such as acetyl-6-formylpterin and N,N’-hexamethylene bisacetamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of acetylamino and formyl groups attached to the pyridine ring, which imparts distinct chemical reactivity and biological activity.

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